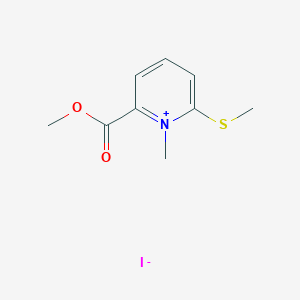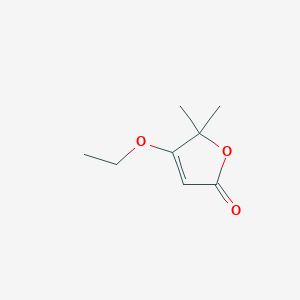
N-(4-Oxo-4-phenylbutanoyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Oxo-4-phenylbutanoyl)glycine is an organic compound with the molecular formula C12H13NO4 It is a derivative of glycine, where the amino group is acylated with 4-oxo-4-phenylbutanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Oxo-4-phenylbutanoyl)glycine can be synthesized through the reaction of glycine with 4-oxo-4-phenylbutanoic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Oxo-4-phenylbutanoyl)glycine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new amide or ester derivatives.
Aplicaciones Científicas De Investigación
N-(4-Oxo-4-phenylbutanoyl)glycine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Potential use as a corrosion inhibitor for metals, particularly in acidic environments.
Mecanismo De Acción
The mechanism of action of N-(4-Oxo-4-phenylbutanoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4-phenylbutanoic acid: A precursor in the synthesis of N-(4-Oxo-4-phenylbutanoyl)glycine.
N-(4-Phenylbutanoyl)glycine: A structurally similar compound with a different functional group.
4-Acetylbutyric acid: Another compound with a similar backbone but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial applications.
Propiedades
| 75162-15-1 | |
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
2-[(4-oxo-4-phenylbutanoyl)amino]acetic acid |
InChI |
InChI=1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)6-7-11(15)13-8-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17) |
Clave InChI |
OFGZDNHLYGPHIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)

![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)

![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)

